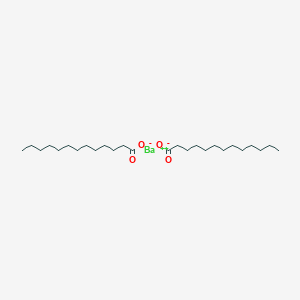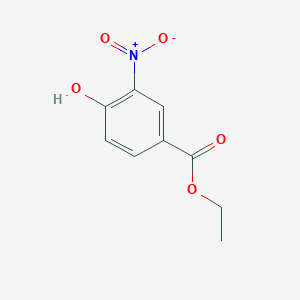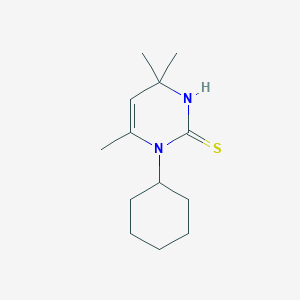
2(1H)-Pyrimidinethione, 1-cyclohexyl-3,4-dihydro-4,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinethione, 1-cyclohexyl-3,4-dihydro-4,4,6-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTS and is widely used in research studies to investigate its mechanism of action, biochemical and physiological effects, and future directions for its applications.
Mécanisme D'action
The mechanism of action of DMTS is not fully understood, but it is believed to act as a sulfur transfer agent in various reactions. It has been reported to transfer sulfur to various substrates, including alkenes, alkynes, and heterocycles.
Biochemical and Physiological Effects:
DMTS has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMTS in lab experiments are its easy synthesis, high stability, and excellent catalytic activity. However, the limitations of using DMTS in lab experiments are its toxicity and potential environmental hazards.
Orientations Futures
DMTS has a wide range of potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. Some of the future directions for the applications of DMTS are:
1. Development of new synthetic methods using DMTS as a catalyst
2. Investigation of the mechanism of action of DMTS in various reactions
3. Development of new drugs based on the antioxidant and anti-inflammatory properties of DMTS
4. Investigation of the potential environmental hazards of DMTS and the development of safer methods for its synthesis and use.
Conclusion:
DMTS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its easy synthesis, high stability, and excellent catalytic activity make it a potential candidate for the development of new synthetic methods and drugs. However, its toxicity and potential environmental hazards should be taken into consideration while using it in lab experiments. Further research is needed to fully understand the mechanism of action of DMTS and its potential applications in various fields.
Méthodes De Synthèse
DMTS can be synthesized by reacting 1-cyclohexyl-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinone with hydrogen sulfide gas. The reaction takes place in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is a white crystalline solid that is purified by recrystallization.
Applications De Recherche Scientifique
DMTS has been extensively used in scientific research for its potential applications in various fields such as material science, organic chemistry, and medicinal chemistry. This compound has been found to exhibit excellent catalytic activity in various organic reactions, including the synthesis of heterocyclic compounds.
Propriétés
Numéro CAS |
18957-54-5 |
|---|---|
Formule moléculaire |
C13H22N2S |
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
3-cyclohexyl-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H22N2S/c1-10-9-13(2,3)14-12(16)15(10)11-7-5-4-6-8-11/h9,11H,4-8H2,1-3H3,(H,14,16) |
Clé InChI |
WGGCPTVCEJTPMF-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(N=C(N1C2CCCCC2)S)(C)C |
SMILES |
CC1=CC(NC(=S)N1C2CCCCC2)(C)C |
SMILES canonique |
CC1=CC(NC(=S)N1C2CCCCC2)(C)C |
Autres numéros CAS |
18957-54-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



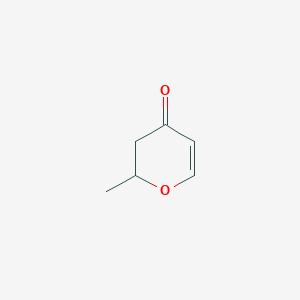


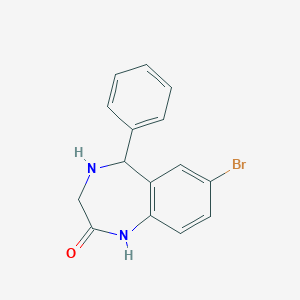
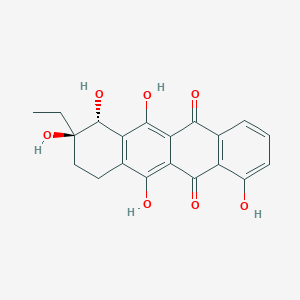

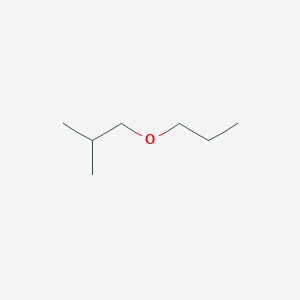
![Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt](/img/structure/B98171.png)

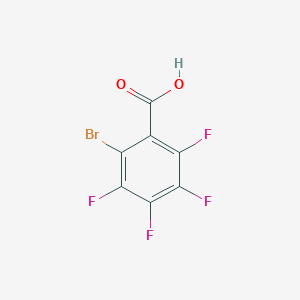
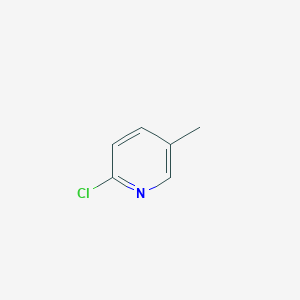
![N-[4-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B98178.png)
